6-(4-benzylpiperidin-1-yl)-N-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
The structure features:
- Position 1: A phenyl group.
- Position 4: A 4-fluorophenylamine substituent.
- Position 6: A 4-benzylpiperidin-1-yl moiety.
Properties
IUPAC Name |
6-(4-benzylpiperidin-1-yl)-N-(4-fluorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27FN6/c30-23-11-13-24(14-12-23)32-27-26-20-31-36(25-9-5-2-6-10-25)28(26)34-29(33-27)35-17-15-22(16-18-35)19-21-7-3-1-4-8-21/h1-14,20,22H,15-19H2,(H,32,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKXHKPSUSPQQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=NC(=C4C=NN(C4=N3)C5=CC=CC=C5)NC6=CC=C(C=C6)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27FN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(4-benzylpiperidin-1-yl)-N-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS Number: 946296-54-4) is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of pyrazolo[3,4-d]pyrimidine derivatives, which have been studied for various pharmacological effects, including their interactions with neurotransmitter receptors and potential therapeutic applications in neurological disorders.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 478.6 g/mol. Its structure comprises a pyrazolo[3,4-d]pyrimidine core substituted with a benzylpiperidine moiety and a fluorophenyl group, suggesting potential interactions with various biological targets.
Biological Activity Overview
Recent studies have explored the biological activity of this compound, focusing on its receptor binding properties and potential therapeutic implications.
Receptor Binding Affinity
Research indicates that compounds similar to this compound exhibit significant binding affinity for sigma receptors. Specifically, studies have shown that related benzylpiperidine derivatives tend to display higher affinity for sigma1 receptors compared to sigma2 receptors, which may be crucial for their pharmacological effects .
Anticancer Activity
In vitro assays have demonstrated that pyrazolo[3,4-d]pyrimidine derivatives possess notable cytotoxic effects against various cancer cell lines. For instance, certain derivatives have shown significant activity against human lung cancer (A549) and ovarian cancer (A2780) cell lines. The mechanism of action is believed to involve the induction of apoptosis and disruption of cell cycle progression .
Neurological Implications
The compound's structural features suggest potential activity as a modulator of neurotransmitter systems. Research into similar compounds has indicated possible applications in treating neurological disorders such as Alzheimer's disease and Lewy Body dementia due to their interactions with muscarinic receptors .
Case Studies and Research Findings
Several studies have focused on the biological activity of compounds structurally related to this compound:
Scientific Research Applications
Pharmacological Applications
1. Neurological Disorders
Research indicates that compounds similar to 6-(4-benzylpiperidin-1-yl)-N-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine may exhibit neuroprotective effects. For instance, derivatives of benzylpiperidine have been studied for their potential in treating Alzheimer's disease and other cognitive disorders due to their ability to modulate neurotransmitter systems .
2. Sigma Receptor Binding
Studies have shown that compounds containing the benzylpiperidine moiety display significant binding affinity for sigma receptors (σ1 and σ2). This binding is crucial as sigma receptors are involved in various physiological processes and could be targeted for therapeutic interventions in mood disorders and pain management .
3. Anticancer Activity
The compound has been evaluated for its potential anticancer properties. Research on related pyrazolo[3,4-d]pyrimidine derivatives suggests that they can inhibit cell proliferation in certain cancer cell lines by targeting specific kinases involved in tumor growth .
Data Tables
Case Studies
Case Study 1: Neuroprotection
In a study evaluating the neuroprotective effects of benzylpiperidine derivatives, researchers found that these compounds could significantly reduce neuronal death in models of oxidative stress. The mechanism involved the modulation of sigma receptor activity, highlighting the therapeutic potential of such compounds in neurodegenerative diseases.
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives showed promising results in inhibiting the growth of breast cancer cells. The study demonstrated that these compounds could induce apoptosis through the activation of specific signaling pathways.
Comparison with Similar Compounds
Core Structure and Substituent Variations
Pyrazolo[3,4-d]pyrimidine derivatives differ in substituents at positions 1, 4, and 4. Key analogs include:
Pharmacological Insights from Structural Analogs
- Fluorine vs. Methoxy/Chloro at Position 4 : Fluorine’s electronegativity strengthens hydrogen bonding in target binding compared to methoxy or chloro groups .
- Benzylpiperidine vs. Smaller Substituents : The 4-benzylpiperidine group in the target compound likely enhances kinase selectivity and pharmacokinetic properties, as seen in PDE4 inhibitors like EPPA-1 (), where piperazinylmethyl groups improve therapeutic indices .
- Impact of Position 1 : Phenyl at position 1 (target compound) is conserved across analogs, suggesting its role in scaffold stability .
Key Research Findings and Trends
- Therapeutic Index Optimization : Analogous PDE4 inhibitors (e.g., EPPA-1) demonstrate that bulky substituents (e.g., benzylpiperidine) reduce emetogenicity while maintaining anti-inflammatory activity .
- Halogen Effects : Fluorine at position 4 improves metabolic stability and target affinity, as observed in kinase inhibitors .
- Solubility-Lipophilicity Balance : Methoxy groups () enhance aqueous solubility but may compromise membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
